molecular formula C27H40N4O7 B12391399 N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide

N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide

Cat. No.: B12391399
M. Wt: 532.6 g/mol
InChI Key: NVXGEVJUXQXWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide is a complex organic compound that features a variety of functional groups, including tert-butylamino, dimethoxyphenyl, oxoethyl, ethoxypropyl, and oxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Common synthetic routes may include:

    Formation of tert-butylamino intermediate: This step involves the reaction of tert-butylamine with a suitable precursor.

    Dimethoxyphenyl coupling: The dimethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Oxazolyl group incorporation: The oxazolyl group is typically introduced through a cyclization reaction involving an appropriate precursor.

    Final coupling and purification: The final step involves coupling all the intermediates under specific reaction conditions, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide: This compound itself.

    N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide analogs: Compounds with similar structures but slight variations in functional groups.

Uniqueness

The uniqueness of N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H40N4O7

Molecular Weight

532.6 g/mol

IUPAC Name

N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide

InChI

InChI=1S/C27H40N4O7/c1-8-37-16-10-15-31(23(33)14-13-22(32)28-21-17-18(2)38-30-21)24(26(34)29-27(3,4)5)19-11-9-12-20(35-6)25(19)36-7/h9,11-12,17,24H,8,10,13-16H2,1-7H3,(H,29,34)(H,28,30,32)

InChI Key

NVXGEVJUXQXWEU-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN(C(C1=C(C(=CC=C1)OC)OC)C(=O)NC(C)(C)C)C(=O)CCC(=O)NC2=NOC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.